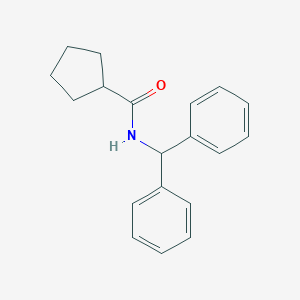

N-benzhydrylcyclopentanecarboxamide

Description

N-Benzhydrylcyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring substituted with a benzhydryl group (diphenylmethyl) attached via an amide linkage. While specific applications are still under investigation, analogs of this compound class have shown promise in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or as intermediates in organic synthesis .

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4g/mol |

IUPAC Name |

N-benzhydrylcyclopentanecarboxamide |

InChI |

InChI=1S/C19H21NO/c21-19(17-13-7-8-14-17)20-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |

InChI Key |

YYCPWDKNMUVBLV-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CCC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The cited material focuses on benzathine benzylpenicillin, a penicillin-based antibiotic salt with distinct structural and functional properties unrelated to carboxamides. Below is a hypothetical comparison framework based on general carboxamide chemistry and benzhydryl-containing analogs:

Table 1: Key Properties of N-Benzhydrylcyclopentanecarboxamide and Structurally Related Compounds

| Compound | Core Structure | Functional Groups | Lipophilicity (LogP) | Potential Applications |

|---|---|---|---|---|

| This compound | Cyclopentane carboxamide | Benzhydryl, amide | ~4.2 (estimated) | CNS drug development |

| N-Benzhydrylpiperidinecarboxamide | Piperidine carboxamide | Benzhydryl, amide | ~3.8 | Antipsychotic agents |

| N-Benzylcyclopentanecarboxamide | Cyclopentane carboxamide | Benzyl, amide | ~2.9 | Enzyme inhibition studies |

Key Observations:

Structural Rigidity : The cyclopentane ring imposes conformational constraints, which may improve receptor binding selectivity over flexible piperidine-based analogs.

Pharmacological Potential: Benzhydryl-containing carboxamides are often explored for CNS targets (e.g., sigma receptors or dopamine modulators), whereas benzyl-substituted derivatives are more commonly used in metabolic studies .

Research Findings and Challenges

- Synthetic Accessibility : this compound requires multi-step synthesis, including cyclopentane ring functionalization and amide coupling, which may limit scalability compared to simpler benzyl analogs.

- Stability : The benzhydryl group may introduce steric hindrance, reducing hydrolytic stability relative to unsubstituted carboxamides.

Limitations of Available Data

Further peer-reviewed studies, patents, or pharmacological databases are required to validate the above hypotheses and provide experimental data (e.g., binding affinities, solubility, or toxicity profiles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.